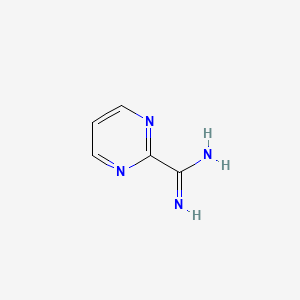

Pyrimidine-2-carboximidamide

Übersicht

Beschreibung

Pyrimidine-2-carboximidamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Wirkmechanismus

Target of Action

Pyrimidine-2-carboximidamide primarily targets the Receptor for Advanced Glycation End products (RAGE), a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . RAGE plays a crucial role in various inflammatory responses and is often over-expressed in chronic inflammatory diseases .

Mode of Action

This compound interacts with RAGE and inhibits its activity . In conditions such as diabetes, atherosclerosis, and Alzheimer’s disease, RAGE interacts with various pathogenic ligands and activates nuclear factor-κB (NF-κB), a transcription factor . The interaction of this compound with RAGE can reduce the activation of NF-κB, thereby mitigating the inflammatory responses .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving purines and pyrimidines . Pyrimidines are essential for cell growth and proliferation, and any alteration in their metabolism can lead to functional deficits . This compound, by interacting with RAGE, can potentially influence these pathways and their downstream effects .

Pharmacokinetics

This property can enhance its bioavailability, making it more effective in inhibiting RAGE .

Result of Action

The interaction of this compound with RAGE reduces the accumulation rate of amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death . This makes this compound a promising agent for the treatment of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the interaction of this compound with RAGE . Additionally, the compound’s stability can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Pyrimidine-2-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in the replication of viral RNA, making it a potential candidate for antiviral therapies . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating them, depending on the context. For instance, this compound has been shown to inhibit the activity of RNA-dependent RNA polymerase, a key enzyme in viral replication . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Its localization within the cell can determine its efficacy and specificity in targeting certain cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidine-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyrimidine with ammonia or amines under suitable conditions. The reaction typically proceeds via nucleophilic addition of the amine to the cyano group, followed by cyclization to form the carboximidamide moiety .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products:

Oxidation: Pyrimidine-2-carboxylic acid derivatives.

Reduction: Pyrimidine-2-amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Pyrimidine-2-carboximidamide derivatives have been investigated for their antiviral, antibacterial, and anticancer properties.

Industry: The compound is used in the development of materials with specific properties, such as antimicrobial coatings

Vergleich Mit ähnlichen Verbindungen

2-Cyanopyrimidine: A precursor to pyrimidine-2-carboximidamide, it undergoes similar chemical transformations.

2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A related compound with a triazine core, known for its diverse biological activities.

Uniqueness: this compound is unique due to its specific structural features and the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

Pyrimidine-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound exhibits a planar structure with specific geometrical features that influence its biological interactions. The compound adopts an E configuration about the C=N double bond, and its crystal structure reveals significant non-covalent interactions, including hydrogen bonding and π–π stacking. These interactions contribute to the stability and functionality of the molecule in biological systems.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C5H6N4O |

| Configuration | E configuration about C=N double bond |

| Hydrogen Bonding | N—H⋯O and N—H⋯N interactions |

| π–π Stacking | Offset interactions between adjacent pyrimidine rings |

| Planarity | Approximately planar with an angle of 11.04° |

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and a modulator of other biological pathways.

Anticancer Activity

Recent research indicates that pyrimidine derivatives can act as effective anticancer agents. For instance, studies have shown that certain pyrimidine-based compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds derived from this compound have demonstrated inhibitory effects on cell proliferation in breast cancer models (MCF-7 and MDA-MB-231 cells), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|---|

| This compound | MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- EGFR Inhibition : Some derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Inhibition of EGFR leads to reduced phosphorylation and subsequent downstream signaling, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that certain pyrimidine derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell growth and promoting programmed cell death .

- Reduction of Viral Load : In viral infection models, compounds based on pyrimidine frameworks have shown efficacy in reducing viral replication, thereby enhancing survival rates in infected subjects .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in preclinical settings:

- Study on Antiviral Activity : A compound based on this compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza virus, indicating its potential use as an antiviral agent .

- Safety Profile Assessment : In toxicity studies conducted on healthy mice, certain derivatives exhibited favorable safety profiles without acute toxicity at high doses (up to 2000 mg/kg), supporting their potential for therapeutic use .

Eigenschaften

IUPAC Name |

pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKAHAHBFDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430755 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-56-5 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Pyrimidine-2-carboximidamide?

A1: While a full spectroscopic characterization is not available within the provided research excerpts, we can confirm the following:

Q2: How does this compound contribute to the field of material science?

A2: this compound plays a crucial role in synthesizing 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). [] TPymT, in turn, has been investigated for its potential in developing efficient and stable perovskite solar cells. [] The incorporation of TPymT, derived from this compound, into these solar cells aims to enhance their performance and longevity.

Q3: What are the known polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, and how are they relevant to this compound?

A3: Research has identified two polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, denoted as α-TPymT and another unnamed form. [] The significant finding is that the synthesis of TPymT, which uses this compound as a starting material, can lead to either a single polymorph or a mixture of both, depending on the specific synthetic route. [] This highlights the importance of controlled synthesis when using this compound to obtain specific TPymT polymorphs, which may have different material properties.

Q4: Are there any computational studies investigating the properties of this compound?

A4: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. [] This research aimed to understand its electronic structure, optical properties, and potential for inhibiting SARS-CoV-2 proteins. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using online tools like SwissADME, BOILED-Egg, and ProTox-II, offering insights into its pharmacological potential. []

Q5: Has this compound been used in the synthesis of other interesting compounds besides TPymT?

A5: Yes, this compound is a key precursor in synthesizing 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine (F2-Pm2BTA), a boratriazine derivative. [] These boratriazines, incorporating this compound into their structure, exhibit interesting luminescent properties, broadening their potential applications in materials science. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.